Synthesis Selectivity: 80% Diether Selectivity vs. 45% for Diethyl Sulfate Route
In a direct head-to-head patent comparison, the ethyl chloride-based phase-transfer process for 1,4-bis(ethoxymethyl)cyclohexane produced a reaction conversion of 99% with 80% diether selectivity [1]. Under analogous conditions using diethyl sulfate as the alkylating agent, the process achieved only 89% conversion and 45% diether selectivity, with the mono-ether by-product predominating at 55% [1]. This corresponds to a 1.78-fold advantage in diether selectivity for the preferred route, directly translating to higher reactor throughput and reduced purification costs.
| Evidence Dimension | Reaction selectivity to target diether |
|---|---|
| Target Compound Data | 99% conversion; 80% diether selectivity; 20% mono-ether selectivity (Example 1: Diol + ethyl chloride, NaOH, TBAB, 70 °C, 8 h, autoclave) |
| Comparator Or Baseline | 89% conversion; 45% diether selectivity; 55% mono-ether selectivity (Comparative Example 1: Diol + diethyl sulfate, NaOH, TBAB, THF, 50-60 °C, 4 h) |
| Quantified Difference | Diether selectivity ratio: 80% / 45% = 1.78-fold advantage for the target compound route |
| Conditions | Alkylation of 1,4-bis(hydroxymethyl)cyclohexane; Example 1: ethyl chloride gas, NaOH (aq), tetra-n-butylammonium bromide (TBAB) as phase-transfer catalyst, 70 °C, 8 h, autoclave. Comparative Example 1: diethyl sulfate, NaOH (aq), TBAB, THF, 50-60 °C, 4 h. |
Why This Matters
For procurement and process scale-up, a nearly 2-fold higher diether selectivity directly reduces the burden of mono-ether impurity removal, narrowing the cost and complexity gap relative to alternative alkylation reagents.
- [1] Fenlon, T. et al., BASF SE. PROCESS FOR PREPARING 1,4-BIS(ETHOXYMETHYL)CYCLOHEXANE. US Patent Application 2018/0237369 A1, Examples 1 and Comparative Example 1, August 23, 2018. View Source
